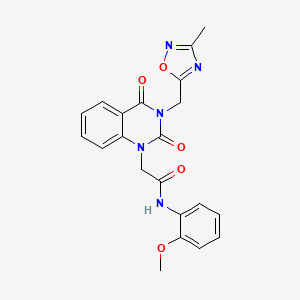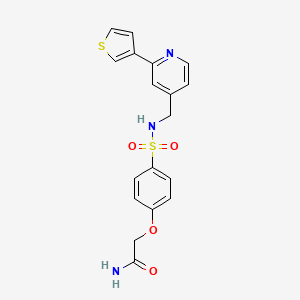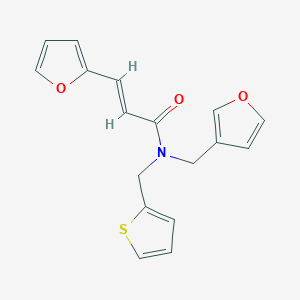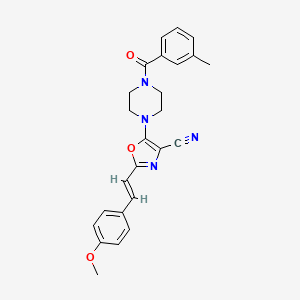![molecular formula C19H19NO2S B2517057 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379996-13-9](/img/structure/B2517057.png)
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of pharmacology. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its investigation for various other therapeutic applications.
Mecanismo De Acción
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. Specifically, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is phosphorylated in vivo to form N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide-phosphate, which binds to S1P receptors on lymphocytes and prevents their egress from lymphoid tissue. This leads to a reduction in circulating lymphocytes and subsequently, a decrease in inflammation.
Biochemical and Physiological Effects:
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and promoting angiogenesis. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its well-characterized mechanism of action, which allows for precise targeting of specific pathways. However, one limitation of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several potential future directions for the investigation of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide. In neurology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In cardiology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide could be studied for its potential use in the treatment of arrhythmias and atherosclerosis. Overall, the unique mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide makes it a promising candidate for further investigation in various fields of medicine.
Métodos De Síntesis
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is synthesized through a multistep process involving the reaction of furan-2-carboxylic acid with 2-thiophenemethanol to obtain the intermediate compound, which is then reacted with 2-phenylbutyryl chloride to form N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been investigated for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been studied for its neuroprotective effects in multiple sclerosis and stroke. In oncology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been investigated for its anti-tumor effects in various types of cancer, including breast, lung, and prostate cancer. In cardiology, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has been studied for its potential use in the treatment of heart failure and myocardial infarction.
Propiedades
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-17(14-7-4-3-5-8-14)19(21)20-12-16-11-15(13-23-16)18-9-6-10-22-18/h3-11,13,17H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXZPTMOGXEDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)






![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)


